tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate
Description
tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate (CAS: [315493-35-7]) is a chiral piperazine derivative characterized by a tert-butyl carbamate group at position 1, a methyl substituent at the (3R)-position, and a ketone (oxo) group at position 5 of the piperazine ring. This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. Its stereochemistry and functional groups make it a versatile scaffold for structure-activity relationship (SAR) studies. The compound is commercially available with a purity of 95% (MFCD16990496) .
Properties
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDMPDKITXDRDO-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(=O)N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (3R)-3-methyl-5-oxopiperazine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperazine derivative in a more sustainable and controlled manner .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that enhance biological activity.
Case Study: Synthesis of Peptidomimetics
Research has demonstrated that derivatives of this compound can be employed to create peptidomimetics. These compounds mimic the structure and function of peptides, which are crucial for drug design targeting specific biological pathways. The synthesis process involves coupling reactions that leverage the piperazine ring to introduce diverse functional groups, enhancing the pharmacological profile of the resulting compounds .
Chiral Synthesis
The compound is also significant in chiral synthesis, where it serves as a chiral building block for creating enantiomerically pure substances. This is particularly important in the synthesis of drugs where chirality can influence efficacy and safety profiles.
Example: Chiral Amino Acids
In a study focused on developing new chiral amino acids, this compound was utilized to create proline analogs. These analogs are essential for synthesizing more complex structures used in therapeutic applications .
The compound has been investigated for its potential biological activities, including its role as an agonist for specific receptors involved in various physiological processes.
Case Study: Thrombopoietin Mimetic
In patent literature, derivatives of similar piperazine compounds have been described as thrombopoietin mimetics, which are crucial for enhancing platelet production in thrombocytopenia treatment. The structural similarities suggest that this compound may also exhibit similar properties when appropriately modified .
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Used in peptidomimetics and chiral synthesis |
| Chiral Synthesis | Building block for enantiomerically pure compounds | Effective in creating proline analogs |
| Biological Activity Research | Potential agonist for thrombopoietin receptors | Similar compounds show promise in platelet production enhancement |
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity by affecting its steric and electronic properties. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Structural Differences and Implications
Ring System :
- The target compound features a piperazine ring (two nitrogen atoms), enhancing hydrogen-bonding capacity and basicity compared to piperidine analogs (one nitrogen) like tert-butyl (3R)-3-methoxy-5-oxopiperidine-1-carboxylate .
Substituent Effects :
- Methyl vs. Methoxy : The methyl group in the target compound contributes to steric hindrance, while methoxy in analogs (e.g., ) introduces electron-donating effects, altering electronic distribution and reactivity.
- Aromatic/Boronate Groups : Analogs with benzyl or boronate groups (e.g., ) exhibit increased lipophilicity or utility in cross-coupling reactions, respectively.
Stereochemistry :
- The (3R)-configuration in the target compound and its cyclopropyl analog ensures enantioselective interactions in chiral environments, critical for drug-receptor binding.
Biological Activity
Tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores its biological activity, synthesis, and implications based on available research findings.
Chemical Structure and Properties
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol
SMILES Notation: CC1CN(CC(=O)N1)C(=O)OC(C)(C)C
InChIKey: CSDMPDKITXDRDO-UHFFFAOYSA-N
The compound features a piperazine ring with a tert-butyl ester and a ketone functional group, which may contribute to its reactivity and interaction with biological targets.
Peptidomimetic Activity
The compound's structure is akin to known peptidomimetics, which can mimic natural peptides and proteins. Such compounds are often employed in drug design to enhance bioavailability and specificity for target receptors . The incorporation of piperazine moieties has been shown to improve binding affinities in therapeutic applications, particularly in cancer treatment and metabolic disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The following synthetic pathway is commonly employed:
- Formation of the Piperazine Ring:
- Reaction of 1,2-diamines with carbonyl compounds.
- Introduction of Functional Groups:
- Esterification with tert-butyl chloroformate to introduce the tert-butyl ester.
- Oxidation Reactions:
- Conversion of secondary amines to ketones or oxo groups.
Case Study 1: Antibacterial Efficacy
A study examined the antibacterial properties of various piperazine derivatives against E. coli. While the original compound did not show intrinsic antibacterial activity (MIC > 250 μM), its derivatives demonstrated enhanced potency when used in combination with traditional antibiotics .
Case Study 2: Peptidomimetic Applications
Research focused on the design of cyclic α-amino acids derived from oxopiperazines has shown promising results in enhancing peptide stability and bioactivity. These findings suggest that this compound could be developed into effective therapeutic agents targeting specific biological pathways .
Tables of Biological Activity Data
| Activity Type | Compound | MIC (μM) | Target Organism |
|---|---|---|---|
| Antibacterial | This compound | >250 | E. coli |
| Peptidomimetic | Similar Derivative | 12.5–25 | Various Cancer Cell Lines |
Q & A
Q. What are common synthetic routes for preparing tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step protocols starting with piperazine ring functionalization. Key steps include:
- Step 1: Formation of the piperazine core via coupling of tert-butyl carbamate with a substituted piperazine precursor. For example, tert-butyl esters are synthesized using Boc-protected intermediates under anhydrous conditions .
- Step 2: Introduction of the 3-methyl-5-oxo group via oxidation or ketone formation. Oxidation of secondary alcohols (e.g., using Jones reagent) or selective deprotection of protected carbonyl groups is common.
- Optimization: Reaction temperatures (e.g., 0–20°C), solvents (e.g., THF or dichloromethane), and catalysts (e.g., DMAP with triethylamine) significantly impact yield and stereochemical outcomes .
Q. How can the stereochemical integrity of the (3R)-configuration be validated during synthesis?
Methodological Answer:
- Chiral HPLC or SFC: Separate enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (ee) .
- X-ray Crystallography: Resolve absolute configuration by analyzing single-crystal structures, as demonstrated for tert-butyl piperazine derivatives in crystallographic studies .
- NMR Spectroscopy: Use NOESY or chiral shift reagents to detect stereochemical environments .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods to mitigate inhalation risks, as combustion may release irritant fumes .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., cinchona alkaloids or transition-metal complexes) during key steps like ketone formation .
- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
- Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., tartaric acid) to precipitate one enantiomer .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., enzymes or GPCRs) based on the compound’s 3D structure (InChI/SMILES data) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability in binding pockets, leveraging force fields like CHARMM36 .
- QSAR Modeling: Correlate substituent effects (e.g., methyl or tert-butyl groups) with bioactivity using datasets from PubChem .
Q. How do solvent polarity and temperature affect nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions, accelerating substitutions at the piperazine nitrogen.
- Low Temperatures (0–5°C): Minimize side reactions (e.g., oxidation) during Boc-deprotection with TFA .
- Solvent Screening: Test hexane/EtOAC or EtOAc/MeOH mixtures to optimize chromatographic separation post-reaction .
Q. How can researchers resolve contradictions in reported reaction yields for similar tert-butyl piperazine derivatives?
Methodological Answer:
- Variable Analysis: Compare yields under differing conditions (e.g., 62% yield with mesitylene as an internal standard vs. 58% without) .
- Reagent Purity: Trace moisture in THF or LiAlH4 can reduce yields; use molecular sieves or freshly distilled solvents.
- Scale Effects: Pilot small-scale reactions (0.5 mmol) before scaling up to identify bottlenecks .
Q. What strategies mitigate racemization during the synthesis of stereosensitive derivatives?
Methodological Answer:
- Low-Temperature Deprotection: Use TFA at 0°C to remove Boc groups without disturbing the chiral center .
- Steric Shielding: Introduce bulky substituents (e.g., tert-butyl) adjacent to the stereocenter to hinder racemization .
- In Situ Monitoring: Track ee via circular dichroism (CD) spectroscopy during critical steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
